3-Fluoro-5-(trifluoromethoxy)benzoic acid molecular structure
3-Fluoro-5-(trifluoromethoxy)benzoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-5-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 161622-05-5). While the query specified the trifluoromethoxy (-OCF₃) analogue, the vast majority of available scientific literature and commercial applications focus on the trifluoromethyl (-CF₃) derivative. Therefore, this guide will center on 3-Fluoro-5-(trifluoromethyl)benzoic acid, a critical building block in modern medicinal chemistry and materials science. We will provide comparative insights into the structural and electronic differences conferred by a trifluoromethoxy group versus a trifluoromethyl group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structural elucidation, synthesis, and application of this versatile fluorinated compound.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
Fluorine-containing molecules are of immense interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine or fluorine-containing moieties into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties.[1] Groups like fluoro (-F), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2]
3-Fluoro-5-(trifluoromethyl)benzoic acid is a prominent example of a fluorinated building block used extensively in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its structure, featuring two distinct, strongly electron-withdrawing groups meta to a carboxylic acid, provides a unique combination of reactivity and stability that is highly valued in drug discovery.[3][4]
Clarification: Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
It is crucial to distinguish between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, as they impart different electronic characteristics.
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing through a powerful negative inductive effect (-I). It is also highly lipophilic and can serve as a bioisostere for groups like chlorine.[2]
-
Trifluoromethoxy (-OCF₃): This group is also strongly electron-withdrawing (-I effect) but possesses a weak positive resonance effect (+R) due to the oxygen lone pairs. It is one of the most lipophilic substituents used in drug design and is valued for enhancing membrane permeability.[2]
This guide focuses on the -CF₃ variant due to the wealth of available data, while acknowledging that the principles of structural analysis discussed are directly applicable to its -OCF₃ counterpart.
Physicochemical and Structural Properties
The unique arrangement of substituents on the aromatic ring governs the molecule's overall properties.
| Property | Value | Source(s) |
| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | [5] |
| CAS Number | 161622-05-5 | [3][5][6] |
| Molecular Formula | C₈H₄F₄O₂ | [5][6] |
| Molecular Weight | 208.11 g/mol | [5][6] |
| Appearance | White Powder | [3] |
| Melting Point | 104-108 °C | [3] |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | [5] |
| InChIKey | NSGKIIGVPBTOBF-UHFFFAOYSA-N | [5] |
Electronic and Conformational Effects
The fluorine and trifluoromethyl groups at the meta-positions exert a strong inductive electron-withdrawing effect on the benzene ring. This has two major consequences:
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Increased Acidity: The electron-withdrawing groups stabilize the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, making it a stronger acid compared to benzoic acid itself.
-
Reactivity Modulation: The electron-poor nature of the aromatic ring influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
In the solid state, benzoic acids typically form centrosymmetric hydrogen-bonded dimers through their carboxylic acid moieties. This intermolecular interaction is a dominant feature of their crystal structure and significantly influences their physical properties, such as melting point and solubility.[7]
Structural Elucidation: A Multi-Technique Approach
Determining the precise molecular structure of 3-Fluoro-5-(trifluoromethyl)benzoic acid requires a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen-fluorine framework of the molecule in solution.[8]
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¹H NMR: The aromatic region will display complex multiplets for the three non-equivalent protons. The proton at C2 will be a triplet of doublets, the proton at C4 will be a doublet of doublets, and the proton at C6 will be a broad singlet or triplet, all due to coupling with the neighboring fluorine and protons. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons directly attached to fluorine (C3) and the trifluoromethyl group (C5) will appear as doublets and quartets, respectively, due to C-F coupling. The carbonyl carbon will be observed around 165-170 ppm.
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¹⁹F NMR: This spectrum provides unambiguous confirmation of the fluorine substituents. Two signals are expected: a singlet (or narrow quartet) for the -CF₃ group and a multiplet for the single fluorine atom at C3, which will be coupled to the aromatic protons.
Protocol 1: NMR Sample Preparation and Analysis
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Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
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Materials: 5-10 mg of 3-Fluoro-5-(trifluoromethyl)benzoic acid, 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), NMR tube.
-
Procedure:
-
Accurately weigh the sample and dissolve it completely in the deuterated solvent within the NMR tube.
-
Ensure the solution is homogenous. Gentle vortexing may be applied.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Acquire a ¹⁹F spectrum.
-
-
Self-Validation: The integration of the ¹H signals should correspond to the number of protons (1:1:1 for the aromatic region). The presence of C-F and H-F coupling constants in the ¹³C and ¹H spectra validates the proximity of these atoms. The ¹⁹F spectrum provides the final confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9]
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O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-F Stretches: Strong, sharp absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹, corresponding to the C-F bond of the fluoro and trifluoromethyl groups.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)
-
Objective: To obtain a vibrational spectrum to confirm functional groups.
-
Materials: A small amount (~1-2 mg) of solid 3-Fluoro-5-(trifluoromethyl)benzoic acid.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The instrument's software will automatically generate the absorbance spectrum by ratioing against the background.
-
-
Self-Validation: The presence of the characteristic broad O-H and sharp C=O bands is a definitive indicator of the carboxylic acid functionality.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern.[5]
-
Molecular Ion Peak ([M]⁺): For C₈H₄F₄O₂, the expected exact mass is approximately 208.0147 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: Common fragmentation pathways include the loss of -OH (M-17), -COOH (M-45), and potentially the -CF₃ group.
X-ray Crystallography
Synthesis and Application
Understanding the synthesis of this compound is key to its application as a versatile building block.
Synthetic Pathway
A common laboratory and industrial synthesis involves the hydrolysis of the corresponding benzonitrile precursor.[6]
Caption: General Synthetic Scheme.
Protocol 3: Synthesis via Nitrile Hydrolysis
-
Objective: To synthesize 3-Fluoro-5-(trifluoromethyl)benzoic acid from its nitrile precursor.[6]
-
Reaction: 3-fluoro-5-(trifluoromethyl)benzonitrile + H₂O → 3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Procedure:
-
Charge a reaction vessel with 3-fluoro-5-(trifluoromethyl)benzonitrile and an aqueous acid or base solution (e.g., aqueous HCl or NaOH).
-
Heat the reaction mixture (e.g., to 85-90°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under basic conditions, carefully acidify with a strong acid like HCl until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in Section 3 (NMR, IR, MS) and by melting point analysis.
Role in Drug Discovery
This molecule is rarely the final drug product but rather a key intermediate. The carboxylic acid group serves as a chemical handle for further reactions, such as amidation to connect the fluorinated ring to other parts of a larger molecule.[3]
Caption: Logic of Fragment-Based Drug Design.
An example includes its use in capping an oligothiophene-based fusion inhibitor of the influenza A virus, where it contributes to the compound's overall efficacy.[3]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzoic acid is a cornerstone building block in modern synthetic chemistry. Its molecular structure is defined by a unique substitution pattern that imparts potent electronic and steric properties. A thorough understanding of its structure, confirmed through a suite of analytical techniques like NMR, IR, and MS, is essential for its effective application. The insights and protocols provided in this guide serve as a robust resource for scientists leveraging this and similar fluorinated scaffolds to engineer the next generation of pharmaceuticals and advanced materials.
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NIST. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Online] Available at: [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]
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